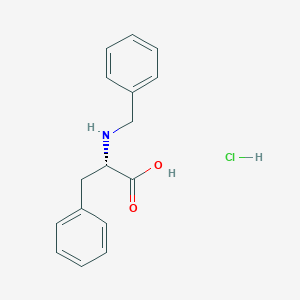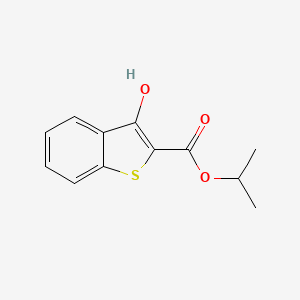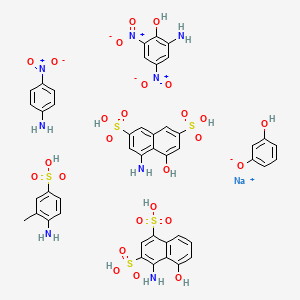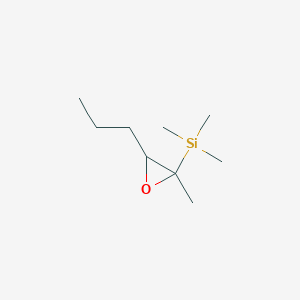
4-Pyren-1-ylbutan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyren-1-ylbutan-1-amine;hydrochloride is an organic compound that features a pyrene moiety attached to a butylamine chain, forming a hydrochloride salt. This compound is known for its fluorescent properties, making it useful in various scientific applications, particularly in the fields of chemistry and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyren-1-ylbutan-1-amine;hydrochloride typically involves a multi-step process:
Preparation of 4-(1-Pyrenyl)butyric acid: This step involves the reaction of pyrene with butyric acid under specific conditions to form 4-(1-Pyrenyl)butyric acid.
Formation of 4-(1-Pyrenyl)butyric amide: The acid is then converted to its corresponding amide using oxalyl chloride and ammonia.
Reduction to 4-(1-Pyrenyl)butyl amine: The amide is reduced using a borane-methyl sulfide complex to yield 4-(1-Pyrenyl)butyl amine.
Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, ensuring the use of appropriate safety measures and optimizing reaction conditions for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyren-1-ylbutan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or borane complexes are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .
Wissenschaftliche Forschungsanwendungen
4-Pyren-1-ylbutan-1-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Industry: Utilized in the development of fluorescent materials and sensors
Wirkmechanismus
The mechanism of action of 4-Pyren-1-ylbutan-1-amine;hydrochloride involves its interaction with specific molecular targets, primarily through its fluorescent properties. The compound can bind to various biomolecules, allowing for the visualization and study of biological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-1-pyridin-4-ylbutan-1-one oxime hydrochloride
- 4-(1-Pyrenyl)butyric acid
- 4-(1-Pyrenyl)butyl amine
Uniqueness
4-Pyren-1-ylbutan-1-amine;hydrochloride is unique due to its specific structure, which combines a pyrene moiety with a butylamine chain. This structure imparts distinct fluorescent properties, making it particularly useful in applications requiring fluorescence .
Eigenschaften
CAS-Nummer |
71942-37-5 |
|---|---|
Molekularformel |
C20H20ClN |
Molekulargewicht |
309.8 g/mol |
IUPAC-Name |
4-pyren-1-ylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H19N.ClH/c21-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16;/h3,5-12H,1-2,4,13,21H2;1H |
InChI-Schlüssel |
ACHWTJVYVUOQCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-](/img/structure/B14470013.png)
![6H-Benzo[c]phenothiazine, 5,7-dihydro-](/img/structure/B14470020.png)




![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)





![Silane, tris[(trimethylsilyl)phenyl]-](/img/structure/B14470084.png)
